N-(3-Hydroxypropyl)phthalimide

Beschreibung

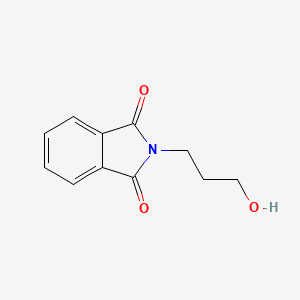

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-hydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMILTTURCQDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236942 | |

| Record name | N-(3-Hydroxypropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-44-3 | |

| Record name | 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypropyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 883-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxypropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Hydroxypropyl)phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2TMC7E8YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Hydroxypropyl)phthalimide (CAS: 883-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxypropyl)phthalimide is a chemical compound belonging to the phthalimide class, characterized by a phthalimide group linked to a 3-hydroxypropyl chain.[1] This molecule serves as a crucial building block and intermediate in various fields of chemical synthesis, from polymer science to pharmaceutical development.[2] Its bifunctional nature, possessing both a hydroxyl group and a stable phthalimide moiety, makes it a versatile reagent. In drug discovery, the phthalimide core is of particular interest due to its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the burgeoning field of Targeted Protein Degradation (TPD).[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and its relevance in modern therapeutic strategies.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 883-44-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 376.5 °C | [1] |

| Density | 1.331 g/cm³ | [1] |

| Flash Point | 181.5 °C | [1] |

| Refractive Index | 1.605 | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are instrument-dependent, typical chemical shifts are provided for reference.

| Spectroscopy | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument.[5] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument.[6][7] |

| FTIR | Conforms to structure.[8] |

| Mass Spectrometry | Data available.[5] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.[2]

Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration to form the imide ring.

References

- 1. lookchem.com [lookchem.com]

- 2. N-(3-羟丙基)酞亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 883-44-3 [chemicalbook.com]

- 5. This compound(883-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. L04507.09 [thermofisher.com]

An In-depth Technical Guide to the Chemical Properties of N-(3-Hydroxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxypropyl)phthalimide is a chemical compound belonging to the phthalimide family, characterized by a phthalimide group linked to a 3-hydroxypropyl chain. This bifunctional molecule serves as a versatile building block and intermediate in organic synthesis, with notable applications in the development of pharmaceuticals and advanced polymers. Its unique structure, combining a protected primary amine in the form of the phthalimide group and a reactive primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | White to pale cream crystalline powder | [1][3] |

| Melting Point | 74-76 °C | |

| Boiling Point | 376.5 °C (predicted) | [3] |

| Density | 1.331 g/cm³ (predicted) | [3] |

| CAS Number | 883-44-3 | [2] |

| InChI Key | BSMILTTURCQDGJ-UHFFFAOYSA-N | [4] |

| SMILES | OCCCN1C(=O)c2ccccc2C1=O | [4] |

| pKa (predicted) | 14.88 ± 0.10 | [3] |

Solubility

While some sources indicate "N/A" for solubility, phthalimide and its derivatives generally exhibit poor solubility in water.[3] However, they are typically soluble in a range of organic solvents. For the parent compound, phthalimide, solubility is highest in acetone, followed by ethyl acetate, and then alcohols like methanol and ethanol, with the lowest solubility in toluene.[5] The presence of the hydroxyl group in this compound is expected to increase its polarity and may enhance its solubility in polar solvents compared to unsubstituted phthalimide.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its chemical structure and information from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in the table below.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-a (Aromatic) | ~7.85 | Multiplet | 2H | |

| H-b (Aromatic) | ~7.75 | Multiplet | 2H | |

| H-c (-CH₂-N) | ~3.80 | Triplet | 2H | ~7.0 Hz |

| H-d (-CH₂-CH₂-CH₂-) | ~1.95 | Quintet | 2H | ~6.5 Hz |

| H-e (-CH₂-OH) | ~3.65 | Triplet | 2H | ~6.0 Hz |

| H-f (-OH) | Variable | Singlet | 1H |

Note: The aromatic protons (H-a and H-b) form a complex AA'BB' system, often appearing as two multiplets. The hydroxyl proton (H-f) signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O (Imide) | ~168.4 |

| C-Ar (quaternary) | ~132.1 |

| C-Ar (CH) | ~134.0, ~123.2 |

| -CH₂-N | ~58.9 |

| -CH₂-OH | ~35.5 |

| -CH₂-CH₂-CH₂- | ~29.7 |

Note: These are predicted values based on the structure and data for similar compounds. SpectraBase provides access to an experimental ¹³C NMR spectrum for this compound.[4]

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | O-H stretch (alcohol) |

| 3070-3050 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1770 | C=O stretch (imide, symmetric) |

| ~1710 | C=O stretch (imide, asymmetric) |

| ~1600 | C=C stretch (aromatic) |

| ~1400 | C-N stretch (imide) |

| ~1050 | C-O stretch (primary alcohol) |

| ~720 | C-H bend (ortho-disubstituted aromatic) |

Note: The imide carbonyl group typically shows two distinct stretching bands due to symmetric and asymmetric vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 206.22.

Expected Fragmentation Pattern:

The fragmentation of N-substituted phthalimides is well-documented.[6][7] Key fragmentation pathways for this compound would likely involve:

-

Loss of water (H₂O): From the hydroxyl group, leading to a fragment at m/z 188.

-

Cleavage of the propyl chain: Alpha-cleavage next to the nitrogen or oxygen can lead to various fragments.

-

Fragmentation of the phthalimide ring: This can result in characteristic ions such as the phthaloyl cation at m/z 132 or the benzyne radical cation at m/z 76.

The following diagram illustrates a potential fragmentation pathway.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.[2][3]

Materials:

-

Phthalic anhydride

-

3-Amino-1-propanol

-

Toluene (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine equimolar amounts of phthalic anhydride and 3-amino-1-propanol.

-

If using a solvent, add a suitable volume of toluene.

-

Heat the reaction mixture to 160-180 °C.[2] The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Maintain the temperature for approximately 4 hours or until the theoretical amount of water has been collected.[2]

-

Allow the reaction mixture to cool to room temperature.

-

If toluene was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid.

The following diagram illustrates the synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. The choice of solvent is critical for successful purification.

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For phthalimide derivatives, suitable solvents often include ethanol, ethyl acetate, or acetic acid.[8] A solvent system, such as ethanol/water, can also be employed.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Reactivity and Applications

The chemical reactivity of this compound is primarily centered around its terminal hydroxyl group and the phthalimide moiety.

Reactions of the Hydroxyl Group

The primary alcohol functional group can undergo a variety of common transformations:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst will form the corresponding ester.

-

Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis by first deprotonating with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromic acid.

Reactions of the Phthalimide Group

The phthalimide group is a well-known protecting group for primary amines. The N-C bond can be cleaved under various conditions to liberate the primary amine. The most common method is the Ing-Manske procedure , which involves hydrazinolysis (reaction with hydrazine hydrate) in a solvent such as ethanol. This reaction proceeds via the formation of the stable phthalhydrazide, releasing the free 3-amino-1-propanol.

Applications in Drug Development and Polymer Science

This compound is a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it is a key intermediate in some synthetic routes to Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3] The synthesis involves modification of the propyl chain and subsequent transformation of the phthalimide group. It has also been investigated for its own biological activity, demonstrating analgesic effects in models of inflammatory and neuropathic pain.

The following logical diagram illustrates its role as a building block in drug discovery.

Caption: Role of this compound in multi-step drug synthesis.

-

Polymer Chemistry: The hydroxyl group can be functionalized with a polymerizable group, such as a methacrylate. The resulting monomer can then be used in the synthesis of hydrophilic polymers, for example, phosphorylcholine-containing polymers which have applications in biomaterials and drug delivery systems.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its bifunctional nature allows for selective transformations at either the hydroxyl group or the phthalimide moiety, making it a useful building block in the synthesis of pharmaceuticals like Niraparib and in the development of functional polymers. The experimental protocols outlined in this guide provide a basis for its synthesis, purification, and characterization in a laboratory setting. A thorough understanding of its spectroscopic properties and reactivity is essential for its effective utilization in research and development.

References

- 1. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 883-44-3 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 8. benchchem.com [benchchem.com]

N-(3-Hydroxypropyl)phthalimide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(3-Hydroxypropyl)phthalimide, a molecule with demonstrated potential in the fields of chemical synthesis and pharmacology. This guide consolidates key data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Core Molecular Data

This compound is a derivative of phthalimide, characterized by a hydroxypropyl group attached to the nitrogen atom of the isoindole-1,3-dione core. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| CAS Number | 883-44-3 | [1] |

| Appearance | White to pale cream crystalline powder | [2] |

| Melting Point | 74-76 °C | [1][2] |

| Boiling Point | 376.5 °C | [2] |

| Density | 1.331 g/cm³ | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.[3]

Materials:

-

Phthalic anhydride (1.0 eq)

-

3-Amino-1-propanol (1.0 eq)

-

Anhydrous toluene

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Dissolve 3-Amino-1-propanol (10.0 g, 133.1 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Establish an inert atmosphere by purging the flask with argon gas.[3]

-

Add phthalic anhydride (19.7 g, 133.1 mmol) to the solution.[3]

-

Heat the reaction mixture to 125 °C with continuous stirring for approximately 6.5 hours.[3]

-

Monitor the reaction for the formation of water, which is a byproduct of the imide ring closure.

-

Upon completion, allow the reaction mixture to cool to room temperature.[3]

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.[3]

-

The resulting white, powdery product is this compound, which is often obtained in quantitative yield and can be used in subsequent steps without further purification.[3] For higher purity, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Data | Citations |

| ¹³C NMR | (CDCl₃): δ = 30.7, 36.1, 58.7, 123.2, 132.1, 133.9, 168.5 ppm | [4] |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, as well as methylene protons of the propyl chain. | [5] |

| Mass Spec. | The exact mass is 205.073893 g/mol . The mass spectrum of the parent compound, phthalimide, shows major fragments at m/z 147, 104, and 76. | [4][6] |

| FTIR | Conforms to the structure, showing characteristic peaks for C=O (imide) and O-H stretching. |

Biological Activity and Potential Signaling Pathways

Recent studies have revealed that this compound possesses significant anti-inflammatory and antinociceptive (pain-reducing) properties.[7][8] This positions the compound as a molecule of interest for the development of novel therapeutics for inflammatory and neuropathic pain.

Experimental Protocols: In Vivo Pain Models

The analgesic and anti-inflammatory effects of this compound have been evaluated in established rodent models of pain.

-

Formaldehyde-Induced Nociception: This model assesses both acute neurogenic pain (first phase) and inflammatory pain (second phase). This compound (at a dose of 546 mg/kg) was shown to inhibit both phases of the nociceptive response in mice.[7][8]

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: This is a widely used model for neuropathic pain. Oral administration of this compound inhibited the mechanical allodynia (pain response to a non-painful stimulus) induced by the nerve injury in rats.[7][8]

-

Complete Freund's Adjuvant (CFA) Model: Intraplantar injection of CFA induces a localized inflammation and mimics chronic inflammatory pain. This compound was effective in reducing mechanical allodynia in this model as well.[7][8]

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, evidence suggests a multifactorial mechanism. Many phthalimide derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[9][10] Furthermore, studies on a structurally similar compound indicated that its antinociceptive effects were attenuated by the opioid antagonist naltrexone, suggesting a potential interaction with the opioid signaling pathway.[8]

Based on this, a plausible signaling pathway involves the inhibition of inflammatory mediators and potential modulation of endogenous opioid signaling.

Caption: Proposed mechanism for the anti-inflammatory and antinociceptive action of this compound.

References

- 1. N-(3-羟丙基)酞亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 883-44-3 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Phthalimide [webbook.nist.gov]

- 7. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedgrid.com [biomedgrid.com]

An In-depth Technical Guide to the Synthesis of N-(3-Hydroxypropyl)phthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Hydroxypropyl)phthalimide, a valuable intermediate in the development of various pharmaceuticals and functional materials. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the efficient and reproducible synthesis of this compound.

Introduction

This compound is a key building block in organic synthesis, notably utilized in the preparation of phthalimide-based derivatives with a wide range of biological activities. Its synthesis from the readily available starting materials, phthalic anhydride and 3-aminopropanol, is a straightforward and efficient process. This guide will explore the fundamental principles and practical aspects of this reaction.

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and 3-aminopropanol proceeds via a two-step condensation reaction. The initial step involves a nucleophilic attack of the primary amine group of 3-aminopropanol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. In the second step, intramolecular cyclization occurs upon heating, with the elimination of a water molecule to form the stable five-membered imide ring of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While several variations exist, the most common and effective method for the synthesis of this compound is the direct fusion of the reactants at elevated temperatures.

General Procedure: Thermal Condensation

This protocol outlines a standard solvent-free synthesis.

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

3-Aminopropanol (C₃H₉NO)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Stirring apparatus

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, combine phthalic anhydride and 3-aminopropanol in a 1:1 molar ratio.

-

Heating: Heat the mixture with stirring in a heating mantle. The temperature should be gradually raised to and maintained at 160-180°C.[1]

-

Reaction Time: Continue heating for approximately 4 hours.[1] The reaction progress can be monitored by the cessation of water evolution, which will collect in the condenser.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound will solidify.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

-

-

Characterization: Confirm the identity and purity of the final product by determining its melting point (literature: 74-76°C) and using spectroscopic methods such as NMR and IR.[1]

Quantitative Data

The yield and purity of this compound are influenced by reaction conditions such as temperature, reaction time, and purification method. The following table summarizes typical quantitative data for the synthesis.

| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Phthalic Anhydride : 3-Aminopropanol (1:1) | None | 160-180 | 4 | Up to 95 | >95 | [2] |

| Phthalic Anhydride : 3-Aminopropanol (Not Specified) | Glacial Acetic Acid | Reflux | 4 | Not Specified | Not Specified | [3] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound serves as a versatile intermediate in the synthesis of a variety of compounds. The terminal hydroxyl group can be further functionalized, making it a useful precursor for:

-

Pharmaceuticals: It is a building block for various drug candidates with potential anti-inflammatory and analgesic properties.

-

Polymer Chemistry: The molecule can be incorporated into polymers to modify their properties.

-

Organic Synthesis: It is used in the Gabriel synthesis to introduce a protected primary amine.

Conclusion

The synthesis of this compound from phthalic anhydride and 3-aminopropanol is a robust and high-yielding reaction. The thermal condensation method described in this guide provides a reliable and straightforward approach for obtaining this important synthetic intermediate. By following the detailed experimental protocol and understanding the underlying reaction mechanism, researchers can consistently produce high-purity this compound for their scientific endeavors.

References

N-(3-Hydroxypropyl)phthalimide melting point

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Hydroxypropyl)phthalimide

This technical guide provides a comprehensive overview of the melting point of this compound, a key physicochemical property for researchers, scientists, and professionals in drug development. This document outlines the accepted melting point range, details the experimental protocol for its determination, and provides context regarding its synthesis.

Core Physicochemical Data

This compound is a white to pale cream crystalline powder.[1] Its key identifiers and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 74-76 °C (lit.) | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| CAS Number | 883-44-3 | [3][4] |

| Appearance | White/Crystalline Powder | [4] |

| Boiling Point | 376.5±25.0 °C (Predicted) | [2] |

| Density | 1.331±0.06 g/cm³ (Predicted) | [2] |

Synthesis Context

This compound is typically synthesized through the reaction of phthalic anhydride with 3-amino-1-propanol.[3][4] The mixture is heated, leading to the formation of the imide ring and the desired product. This synthetic route is a common method for the preparation of N-substituted phthalimides.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities will typically cause a depression and broadening of the melting point range. The following protocol outlines the capillary method for determining the melting point of this compound.

Materials and Apparatus

-

This compound sample (finely powdered and completely dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Thermometer (calibrated)

Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube. The packed sample height should be approximately 1-2 mm.

Measurement Procedure

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to approximate the melting point. Set the heating rate to a high value (e.g., 10-20°C per minute) and record the approximate temperature at which the sample melts.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a slow, controlled value, typically 1-2°C per minute, starting about 10-15°C below the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Repeat for Consistency: Perform at least two careful determinations to ensure the results are consistent and reproducible.

Interpreting the Results

-

A sharp melting point range of 1-2°C is indicative of a pure compound.

-

A broad melting point range (greater than 2°C) and a melting point lower than the literature value suggest the presence of impurities.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical steps and considerations for an accurate melting point determination.

References

N-(3-Hydroxypropyl)phthalimide: A Technical Guide on Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

N-(3-Hydroxypropyl)phthalimide is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| CAS Number | 883-44-3 | [2] |

| Melting Point | 74-76 °C | [1][2] |

| Boiling Point | 376.5 °C | [1] |

| Density | 1.331 g/cm³ | [1] |

| Appearance | White/Crystalline Powder | [1] |

| Flash Point | 181.5 °C | [1] |

| Vapor Pressure | 2.44E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.605 | [1] |

| pKa (Predicted) | 14.88 ± 0.10 | [1] |

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature; one source explicitly states its solubility as "N/A".[1] However, based on its use in specific applications, a qualitative understanding of its solubility can be inferred.

| Solvent | Solubility | Rationale / Reference |

| Water/Ethanol Mixtures | Soluble | Used as a standard in the synthesis of phthalimide derivatives in high-temperature, high-pressure H₂O/EtOH mixtures. |

| Water | Reported as soluble by one source, but this is not widely corroborated. | [3] |

| Toluene | Implied to be soluble at elevated temperatures. | A synthesis protocol uses toluene as a solvent at 125 °C.[4] |

| General Organic Solvents | Expected to have some solubility based on its organic structure. | The principle of "like dissolves like" suggests solubility in polar organic solvents.[5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phthalic anhydride with 3-amino-1-propanol.[1][4]

Materials:

-

3-Amino-1-propanol

-

Phthalic anhydride

-

Anhydrous toluene

-

Argon or other inert gas

Procedure:

-

Dissolve 10.0 g (133.1 mmol) of 3-amino-1-propanol in 100 mL of anhydrous toluene in a reaction vessel equipped with a stirrer and a reflux condenser.[4]

-

Under an inert atmosphere (e.g., argon), add 19.7 g (133.1 mmol) of phthalic anhydride to the solution.[4]

-

Heat the reaction mixture to 125 °C with constant stirring for approximately 6.5 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Remove the toluene by vacuum evaporation to yield the crude product.[4]

-

The resulting white powdery product, 2-(3-hydroxypropyl)isodihydroindole-1,3-dione, is obtained in quantitative yield and can often be used without further purification.[4]

An alternative method involves heating a mixture of phthalic anhydride and propanolamine at 160-180 °C for 4 hours.

General Protocol for Determining the Solubility of a Solid Organic Compound

Given the absence of a specific published protocol for this compound, the following general method can be employed to determine its solubility in various solvents.[7][8]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Small test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a small test tube.[8]

-

Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions to the test tube.[8]

-

After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[8]

-

Observe if the solid completely dissolves. If it does, the compound is considered soluble under these conditions.

-

To determine the solubility limit, continue adding small, accurately weighed portions of the solute to the saturated solution until a solid precipitate remains after vigorous and prolonged agitation.

-

The total mass of the dissolved solute in the final volume of the solvent can then be used to calculate the solubility (e.g., in g/100mL or mol/L).

-

For temperature-dependent solubility, this procedure can be repeated at various controlled temperatures.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound from phthalic anhydride and 3-amino-1-propanol.

Application in Pain Research and Drug Development

This compound has demonstrated activity in experimental models of inflammatory and neuropathic pain, suggesting its potential as a lead compound in drug discovery.[9][10]

Caption: Conceptual workflow for the development of this compound as a pain therapeutic.

References

- 1. lookchem.com [lookchem.com]

- 2. N-(3-Hydroxypropyl)phthalimid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 883-44-3 [chemicalbook.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-(3-Hydroxypropyl)phthalimide spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of N-(3-Hydroxypropyl)phthalimide, a valuable building block in medicinal chemistry and materials science. This document details the experimental procedures for its preparation and analysis, presenting key spectroscopic data in a clear and accessible format.

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.

Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride

-

3-Amino-1-propanol

-

Glacial acetic acid (optional, as solvent)

-

Ethanol (for recrystallization)

Procedure: A mixture of phthalic anhydride (1 equivalent) and 3-amino-1-propanol (1 equivalent) is heated, typically at a temperature range of 160-180°C.[1] The reaction can be carried out neat or in a high-boiling solvent such as glacial acetic acid. The reaction mixture is heated for approximately 2 to 4 hours, during which the formation of the imide ring occurs with the elimination of water. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected.

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid. The purity of the final product can be assessed by its melting point and spectroscopic analysis. The reported melting point for this compound is in the range of 74-76°C.[1]

Spectroscopic Characterization

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phthalimide group and the aliphatic protons of the 3-hydroxypropyl chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic (H-4, H-7) |

| ~7.72 | m | 2H | Aromatic (H-5, H-6) |

| ~3.80 | t | 2H | N-CH₂- |

| ~3.65 | t | 2H | -CH₂-OH |

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |

| ~2.50 | br s | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'm' denotes a multiplet, 't' a triplet, 'p' a pentet, and 'br s' a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.4 | C=O (imide) |

| ~134.0 | Aromatic (C-5, C-6) |

| ~132.1 | Aromatic (C-3a, C-7a) |

| ~123.2 | Aromatic (C-4, C-7) |

| ~59.5 | -CH₂-OH |

| ~38.0 | N-CH₂- |

| ~30.5 | -CH₂-CH₂-CH₂- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the imide and hydroxyl groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2940, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (imide, asymmetric) |

| ~1710 | Strong | C=O stretch (imide, symmetric) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1400 | Strong | C-N stretch (imide) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~720 | Strong | C-H bend (ortho-disubstituted benzene) |

Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .

Mass Spectrum Analysis: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 205. The fragmentation pattern of N-substituted phthalimides often involves characteristic losses. Common fragmentation pathways for this compound may include:

-

Loss of the propyl alcohol chain: Cleavage of the N-C bond can lead to the formation of the stable phthalimide radical cation at m/z 147.

-

Loss of water: Dehydration from the hydroxyl group can result in a fragment at m/z 187.

-

Cleavage of the propyl chain: Fragmentation of the C-C bonds within the propyl group can lead to various smaller fragments.

Experimental Workflow Visualization

The general workflow for the synthesis and spectroscopic analysis of this compound can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Stability and Storage of N-(3-Hydroxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Hydroxypropyl)phthalimide. The information is compiled from available safety data sheets and scientific literature on related phthalimide compounds, offering a robust framework for handling and storing this chemical to ensure its integrity for research and development purposes.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 74-76 °C |

| Storage Temperature | Room Temperature[1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of the phthalimide functional group is well-documented. Phthalimides are generally stable under neutral conditions but are susceptible to degradation under certain environmental stressors, primarily hydrolysis and photolysis.

2.1. Hydrolytic Stability

The imide ring of this compound can undergo hydrolysis, particularly under acidic or alkaline conditions. This process involves the cleavage of one or both of the carbonyl-nitrogen bonds.

-

Alkaline Hydrolysis : In the presence of a base, the imide ring is likely to open, initially forming the corresponding phthalamic acid derivative (N-(3-hydroxypropyl)phthalamic acid). Further hydrolysis can lead to phthalic acid and 3-amino-1-propanol. Studies on other N-substituted phthalimides have shown that alkaline hydrolysis can proceed to the phthalamic acid stage, with complete hydrolysis requiring more forcing conditions[2].

-

Acidic Hydrolysis : Under acidic conditions, the imide ring can also be cleaved. The rate and extent of hydrolysis are dependent on the acid concentration and temperature. Research on N-(4-substituted arylthio)phthalimides indicates hydrolysis occurs via an A-2 mechanism at low acidity, transitioning to an A-1 mechanism at higher acidities[3].

A proposed pathway for the hydrolysis of this compound is illustrated in the diagram below.

2.2. Photostability

Phthalimide-containing compounds can be sensitive to light. The phthalimide moiety can absorb UV radiation, which may lead to photodegradation. Studies on N-phenylphthalimide have shown that photolysis can result in the formation of phthalic anhydride and phthalimide as primary products[4]. The specific photochemical behavior of this compound has not been detailed in the literature, but it is prudent to protect it from light to prevent potential degradation.

2.3. Thermal Stability

This compound is a solid at room temperature with a melting point of 74-76 °C, suggesting good thermal stability under normal storage conditions. However, elevated temperatures, especially approaching the melting point, could accelerate degradation, particularly in the presence of moisture or other reactive species.

Quantitative Stability Data (Illustrative)

Due to the lack of specific published stability data for this compound, the following table provides an illustrative summary of potential stability under various stress conditions. This data is based on the general chemical properties of phthalimides and should be confirmed by experimental studies.

| Condition | Parameter | Time | Assay (%) | Comments |

| Temperature | 40°C | 3 months | >98% | Expected to be stable at moderately elevated temperatures. |

| 60°C | 1 month | ~95% | Some degradation may occur at higher temperatures. | |

| Humidity | 25°C / 75% RH | 3 months | >97% | Hygroscopicity is not reported, but moisture can promote hydrolysis. |

| pH (Aqueous Solution) | pH 4 | 24 hours | >99% | Relatively stable in mildly acidic conditions at RT. |

| pH 7 | 24 hours | >99% | Expected to be stable in neutral aqueous solution at RT. | |

| pH 9 | 24 hours | <90% | Significant degradation expected due to hydrolysis. A study on a similar compound, N-(hydroxymethyl)phthalimide, showed conversion to phthalimide in basic conditions[5]. | |

| Light (ICH Option 2) | Solid State | 1.2 million lux hours | >99% | Potential for minor photodegradation. Protection from light is recommended. |

This data is illustrative and intended for guidance only. Actual stability should be determined experimentally.

Storage and Handling Recommendations

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended based on available safety data sheets[3][6].

4.1. Storage Conditions

| Parameter | Recommendation |

| Temperature | Store at room temperature in a cool place. |

| Atmosphere | Keep in a dry and well-ventilated place[6]. Storage under an inert atmosphere is also recommended[1]. |

| Container | Keep container tightly closed[6]. Store in the original container or one made of the same material[3]. |

| Light Exposure | Protect from direct sunlight[3]. |

4.2. Incompatible Materials

The logical relationship of these storage considerations is depicted in the diagram below.

References

- 1. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Synthesis and Characterization of ω-Hydroxyalkylphthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ω-hydroxyalkylphthalimides, a class of compounds with significant potential in medicinal chemistry and drug development. Their unique structural features, combining a hydrophobic phthalimide group with a hydrophilic hydroxyl-terminated alkyl chain, make them interesting candidates for modulating biological processes. This document details the primary synthetic routes, offers specific experimental protocols, presents characterization data in a comparative format, and explores their biological relevance.

Synthesis of ω-Hydroxyalkylphthalimides

The most common and effective method for the synthesis of ω-hydroxyalkylphthalimides is a variation of the Gabriel synthesis. This reaction involves the N-alkylation of phthalimide with a suitable haloalcohol. The general scheme involves the deprotonation of phthalimide by a base to form a nucleophilic phthalimide salt, which then undergoes a nucleophilic substitution reaction with a haloalcohol.

A generalized reaction scheme is as follows:

Alternatively, direct condensation of phthalic anhydride with an aminoalcohol at elevated temperatures can also yield the desired product.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of a homologous series of ω-hydroxyalkylphthalimides are provided below. These protocols are based on established literature procedures and offer a comparative framework for researchers.

General Procedure for the Synthesis of N-(ω-hydroxyalkyl)phthalimides:

A mixture of phthalic anhydride (1 equivalent) and the corresponding aminoalcohol (1 equivalent) is heated at 160-180°C for 4 hours.[1] The reaction mixture is then cooled to room temperature, and the solid product is recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Example Protocol: Synthesis of 2-(2-Hydroxyethyl)isoindoline-1,3-dione

A mixture of phthalic anhydride (0.1 mol) and 2-aminoethanol (0.1 mol) was refluxed for 1.5 hours. The resulting compound was then recrystallized from DMF to yield colorless single crystals.[2]

Example Protocol: Synthesis of (S)-2-(2,3-dihydroxy-propyl)-isoindole-1,3-dione

To a four-necked flask, add 110 g (1.0 mol) of (R)-chloroglycerol, 174 g (1.0 mol) of phthalimide, 138 g (1.0 mol) of potassium carbonate, and 550 mL of DMF. The mixture is heated to 110°C and stirred for 5 hours. After the reaction is complete, the solution is cooled to 25°C, and then added dropwise into 2.75 L of water with stirring for 2 hours. The precipitate is filtered and dried at 70°C to obtain 209 g of (S)-2-(2,3-dihydroxy-propyl)-isoindole-1,3-dione (yield: 94.9%).[3]

Characterization of ω-Hydroxyalkylphthalimides

Thorough characterization is essential to confirm the identity and purity of the synthesized ω-hydroxyalkylphthalimides. The primary techniques employed are melting point determination and spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

The physical properties, such as melting point, are crucial for the initial identification and purity assessment of the compounds. The table below summarizes the key physicochemical data for a series of ω-hydroxyalkylphthalimides.

| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(Hydroxymethyl)phthalimide | C1 | C₉H₇NO₃ | 177.16 | 147-149 |

| N-(2-Hydroxyethyl)phthalimide | C2 | C₁₀H₉NO₃ | 191.18 | 126-128 |

| N-(3-Hydroxypropyl)phthalimide | C3 | C₁₁H₁₁NO₃ | 205.21 | 74-76[1] |

| N-(4-Hydroxybutyl)phthalimide | C4 | C₁₂H₁₃NO₃ | 219.24 | 65-67 |

| N-(5-Hydroxypentyl)phthalimide | C5 | C₁₃H₁₅NO₃ | 233.26 | 58-60 |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information.

¹H NMR Spectroscopy: The ¹H NMR spectra of ω-hydroxyalkylphthalimides are characterized by signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), the methylene protons of the alkyl chain, and a broad singlet for the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectra show characteristic signals for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy: The IR spectra display characteristic absorption bands for the C=O stretching of the imide group (around 1700-1770 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3400-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts. For example, the FTIR spectrum of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione shows a strong C=O imide stretch at 1766.78 cm⁻¹ (asymmetric) and 1670.8 cm⁻¹ (symmetric), and a prominent O-H stretch at 3506.19 cm⁻¹.[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to study their fragmentation patterns, confirming the molecular formula.

The following table summarizes the key spectroscopic data for selected ω-hydroxyalkylphthalimides.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-(2-Hydroxyethyl)phthalimide | Aromatic: 7.8-7.9 (m, 4H), -CH₂-N: 3.9 (t, 2H), -CH₂-O: 3.7 (t, 2H), -OH: variable | Carbonyl: ~168, Aromatic: ~123, 132, 134, -CH₂-N: ~42, -CH₂-O: ~60 | C=O: ~1770, 1710; O-H: ~3450 (broad); C-H (aromatic): ~3050; C-H (aliphatic): ~2950 |

| This compound | Aromatic: 7.7-7.9 (m, 4H), -CH₂-N: 3.8 (t, 2H), -CH₂-O: 3.6 (t, 2H), -CH₂- (middle): 1.9 (m, 2H), -OH: variable | Carbonyl: ~168, Aromatic: ~123, 132, 134, -CH₂-N: ~38, -CH₂-O: ~60, -CH₂- (middle): ~30 | C=O: ~1770, 1710; O-H: ~3450 (broad); C-H (aromatic): ~3050; C-H (aliphatic): ~2950 |

Biological Activity and Potential Applications

Phthalimide derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[5][6] The introduction of a hydroxylated alkyl chain can modify the pharmacokinetic and pharmacodynamic properties of the phthalimide scaffold, potentially leading to compounds with improved efficacy and safety profiles.

Signaling Pathway Modulation

Recent studies have indicated that some phthalimide derivatives can exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-like receptor (TLR) 4 signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to the downstream activation of transcription factors such as interferon regulatory factor 3 (IRF-3), ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β, and the expression of inducible nitric oxide synthase (iNOS).[7] Certain phthalimide analogs have been shown to suppress this pathway, thereby reducing the inflammatory response.[7]

Enzyme Inhibition

Phthalimide derivatives have been investigated as inhibitors of various enzymes. For instance, certain analogs have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.[6] Additionally, some N-substituted phthalimides have been identified as α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[8] The presence of the ω-hydroxyalkyl chain could provide additional hydrogen bonding interactions within the active site of target enzymes, potentially enhancing inhibitory potency and selectivity. Some phthalimide derivatives have also been explored as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and pain.

Experimental and Logical Workflows

Synthesis Workflow

The synthesis of ω-hydroxyalkylphthalimides typically follows a straightforward workflow, as illustrated in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of ω-hydroxyalkylphthalimides. The synthetic protocols, particularly the Gabriel synthesis and direct condensation methods, are robust and can be adapted for the preparation of a variety of derivatives. The comprehensive characterization data presented serves as a valuable resource for researchers in the field. Furthermore, the exploration of their biological activities, including the modulation of inflammatory signaling pathways and enzyme inhibition, highlights their potential as lead compounds in drug discovery and development. The information and workflows provided herein are intended to facilitate further research into this promising class of molecules.

References

- 1. Intermolecular photocyclizations of N-(omega-hydroxyalkyl)tetrachlorophthalimide with alkenes leading to medium- and large-ring heterocycles--reaction modes and regio- and stereoselectivity of the 1,n-biradicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)phthalimide 99 3891-07-4 [sigmaaldrich.com]

- 3. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new series of N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogues as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gabriel Synthesis: A Technical Guide to the Role of N-(3-Hydroxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-(3-Hydroxypropyl)phthalimide in the Gabriel synthesis, a cornerstone reaction for the preparation of primary amines. This document provides a comprehensive overview of the synthesis of this compound, its subsequent conversion to 3-aminopropanol, and the mechanistic principles underpinning these transformations. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in the practical application and optimization of this synthetic route.

Introduction to the Gabriel Synthesis

The Gabriel synthesis is a robust and widely utilized method for the synthesis of primary amines, effectively avoiding the overalkylation often encountered with the direct alkylation of ammonia.[1] The process traditionally involves the N-alkylation of a phthalimide salt with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to liberate the desired primary amine.[2][3] this compound is a key intermediate in the synthesis of 3-aminopropanol, a valuable bifunctional molecule used in the preparation of various pharmaceuticals and polymers.

Synthesis of this compound

There are two primary routes for the synthesis of this compound, each offering distinct advantages depending on the available starting materials and desired scale.

From Phthalic Anhydride and 3-Aminopropanol

A direct and efficient method for the preparation of this compound involves the condensation of phthalic anhydride with 3-aminopropanol (also referred to as propanolamine).[4] This reaction proceeds via a dehydrative condensation, forming the stable imide ring.

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride

-

Materials: Phthalic anhydride, 3-aminopropanol.

-

Procedure: A mixture of phthalic anhydride and 3-aminopropanol is heated at a temperature of 160-180 °C for approximately 4 hours. The reaction proceeds with the elimination of water. Upon completion, the reaction mixture is allowed to cool, and the solid this compound can be purified by recrystallization.

-

Yield: While specific yields for this exact transformation are not extensively reported in readily available literature, this method is generally considered high-yielding.

From Potassium Phthalimide and a 3-Halopropanol (Gabriel Alkylation)

This method represents the classic first step of the Gabriel synthesis. Potassium phthalimide, a potent nucleophile, undergoes an S(_N)2 reaction with a suitable 3-halopropanol (e.g., 3-bromo- or 3-chloropropanol) to form this compound.

General Experimental Protocol: N-Alkylation of Potassium Phthalimide

-

Materials: Potassium phthalimide, 3-halopropanol (e.g., 3-bromopropanol), Dimethylformamide (DMF) or other suitable polar aprotic solvent.[3]

-

Procedure: Potassium phthalimide is suspended in a suitable solvent such as DMF. The 3-halopropanol is added, and the mixture is heated to facilitate the S(_N)2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into water, followed by filtration and recrystallization of the precipitated this compound.

Cleavage of this compound to Yield 3-Aminopropanol

The final step in the Gabriel synthesis of 3-aminopropanol is the cleavage of the phthalimide group from this compound. Several methods exist for this transformation, with hydrazinolysis being the most common.

Hydrazinolysis (Ing-Manske Procedure)

The Ing-Manske procedure utilizes hydrazine hydrate to cleave the N-alkylphthalimide under relatively mild and neutral conditions, which is advantageous for substrates with sensitive functional groups.[3] The reaction results in the formation of the desired primary amine and a stable phthalhydrazide precipitate.[2]

Experimental Protocol: Hydrazinolysis of this compound

-

Materials: this compound, Hydrazine hydrate, Ethanol (95% or absolute), Concentrated Hydrochloric acid, Sodium hydroxide solution.

-

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

-

Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl, which may cause the precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

The filtrate contains the hydrochloride salt of 3-aminopropanol. To isolate the free amine, the solvent can be removed under reduced pressure, and the resulting solid can be treated with a strong base (e.g., NaOH solution) and extracted with a suitable organic solvent. Alternatively, the filtrate can be made basic and then extracted.

-

Alternative Cleavage Methods

While hydrazinolysis is common, other cleavage methods can be employed. These include acidic or basic hydrolysis, though they often require harsh conditions.[5] An alternative method involves heating the phthalimide with other alkanolamines, such as monoethanolamine or 3-aminopropanol itself, which act as both the solvent and the cleaving agent.[6]

Quantitative Data

The efficiency of the phthalimide cleavage step can vary depending on the substrate and the chosen method. The following tables provide a summary of quantitative data for various phthalimide cleavage methods, offering a comparative basis for experimental design.

Table 1: Hydrazinolysis of N-Substituted Phthalimides [7]

| N-Substituent | Reagent | Base Added (equiv.) | Reaction Time (h) to 80% Yield |

| Phenyl | Hydrazine | 0 | 5.3 |

| Phenyl | Hydrazine | 1 (NaOH) | 1.6 |

| Phenyl | Hydrazine | 5 (NaOH) | 1.2 |

| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |

| 4-Ethylphenyl | Hydroxylamine | 10 (NaOH) | 4.0 |

| 4-Ethylphenyl | Hydroxylamine | 20 (NaOH) | 2.0 |

Table 2: Aminolysis of N-Substituted Phthalimides [7]

| N-Substituent | Reagent | Base Added (equiv.) | Reaction Time (h) to 80% Yield |

| 2-Ethylphenyl | Methylamine | 0 | 1.7 |

| 2-Ethylphenyl | Methylamine | 1 (NaOH) | 1.0 |

| 2-Ethylphenyl | Methylamine | 25 (NaOH) | 0.7 |

Table 3: Cleavage of Phthalimides with Monoethanolamine [6]

| Phthalimide Substrate | Reaction Time | Temperature | Yield (%) |

| 2-(1-Imidazolylmethyl)-N-phenylphthalimide | 1 hour | 70 °C | 75 |

| Bis-[4,4'-(carboxyphthalimidoyl)]-benzophenone | 15 minutes | 80 °C | 92 |

Mandatory Visualizations

Reaction Pathways

Caption: Synthetic routes to 3-aminopropanol via this compound.

Experimental Workflow

Caption: General workflow for the hydrazinolysis of this compound.

Conclusion

This compound serves as a crucial intermediate in the Gabriel synthesis of 3-aminopropanol, a versatile building block in medicinal and materials chemistry. This guide has detailed the primary synthetic routes to this compound and the subsequent cleavage to the desired primary amine. The provided experimental protocols and quantitative data offer a practical foundation for researchers. The selection of the synthetic route and cleavage method will depend on factors such as starting material availability, substrate sensitivity, and desired scale. The Gabriel synthesis, through the intermediacy of compounds like this compound, remains a highly reliable and indispensable tool in modern organic synthesis.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N-Alkylphthalimides via O-Alkylating N-(3-Hydroxypropyl)phthalimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-alkylphthalimides through the O-alkylation of N-(3-Hydroxypropyl)phthalimide. This versatile starting material allows for the introduction of a variety of alkyl groups, leading to the formation of N-(3-alkoxypropyl)phthalimides, which are valuable intermediates in medicinal chemistry and materials science. Two primary synthetic strategies are presented: the Williamson ether synthesis and the Mitsunobu reaction.

Introduction

N-substituted phthalimides are a significant class of compounds in organic synthesis, serving as crucial precursors for primary amines via the Gabriel synthesis and exhibiting a wide range of biological activities. The functionalization of this compound at the hydroxyl group offers a straightforward route to introduce diverse functionalities, thereby enabling the exploration of structure-activity relationships in drug discovery and the development of novel functional materials. The Williamson ether synthesis provides a classic and reliable method for this transformation, while the Mitsunobu reaction offers an alternative under milder, neutral conditions, particularly suitable for more sensitive substrates.

Synthetic Methodologies

Two robust and widely applicable methods for the synthesis of N-(3-alkoxypropyl)phthalimides from this compound are detailed below.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry. This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of N-(3-alkoxypropyl)phthalimides, this method is highly effective, especially with primary alkyl halides.

General Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis.

The following table summarizes representative examples of the Williamson ether synthesis for the O-alkylation of this compound with various alkyl halides.

| Alkyl Halide (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl Bromide | NaH | DMF | 12 | 85 | PhD Thesis |

| Ethyl Bromide | NaH | THF | 16 | 78 | Adapted Protocol |

| n-Butyl Iodide | KH | DMF | 18 | 82 | Adapted Protocol |

| Propargyl Bromide | NaH | THF | 10 | 75 | Adapted Protocol |

Note: Yields are based on isolated product after purification. Reaction conditions may require optimization for different substrates.

This protocol is adapted from a documented PhD thesis and provides a detailed procedure for the synthesis of a representative N-(3-alkoxypropyl)phthalimide.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Benzyl Bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(benzyloxy)propyl)isoindoline-1,3-dione.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[1][2] This reaction proceeds under mild, neutral conditions, making it an excellent alternative to the Williamson ether synthesis, especially for substrates that are sensitive to basic conditions. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

General Reaction Scheme:

References

Application Notes: N-(3-Hydroxypropyl)phthalimide as a Precursor for Primary Amines

Introduction